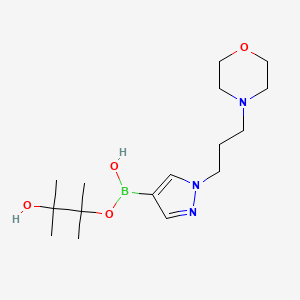

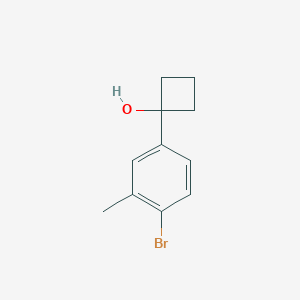

1-(1-苯乙基)-1H-吡唑-4-醇

描述

1-Phenylethanol is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions. Like benzylamine, it is relatively basic and forms stable ammonium salts and imines .

Synthesis Analysis

1-Phenylethanol may be prepared by the reductive amination of acetophenone . A novel microbial esterase BSE01281 identified from the Indian Ocean was cloned, expressed, and functionally characterized. Esterase BSE01281 could enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate through two types of enzymatic reactions .Molecular Structure Analysis

The molecular formula of 1-Phenylethanol is C8H10O . The structure, properties, spectra, suppliers, and links for 1-Phenylethanol can be found on ChemSpider .Chemical Reactions Analysis

Esterase BSE01281 could efficiently generate ®-1-phenylethyl acetate with high enantiomeric excess (>99%) and high conversion (42%) after 96 h trans-esterification reactions .Physical And Chemical Properties Analysis

1-Phenylethanol has a molar mass of 121.183 g·mol−1, a density of 0.94 g/mL, a melting point of -65°C, and a boiling point of 187°C .科学研究应用

Organic Synthesis of Heterocyclic Compounds

Heterocyclic compounds like imidazoles are crucial in various applications, from pharmaceuticals to agrochemicals. The compound “1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol” can be utilized in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications . The versatility of these methodologies allows for the creation of complex molecules with potential use in medicinal chemistry and material science.

Chiral Inducers in Asymmetric Synthesis

Chiral inducers play a significant role in synthesizing enantio-pure products, often drugs or agrochemicals. “1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol” can serve as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. Its structural motif is frequently applied in the synthesis of chiral building blocks, which are essential in divergent asymmetric synthesis .

Enantioselective Separation

The compound can be involved in the enantioselective separation of racemic mixtures. For instance, kinetic resolution is a method that allows obtaining enantiomerically pure compounds. In this context, “1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol” could be used in biotransformations with lipases to achieve high enantioselectivity and operational stability in the production of chiral alcohols .

Pharmaceutical Research

In pharmaceutical research, “1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol” may be used as a precursor or an intermediate in the synthesis of drugs. Its enantiomeric forms could have different therapeutic effects, and it might be employed in the development of selective serotonin reuptake inhibitors or other targeted therapies .

作用机制

Target of Action

Compounds like this often target enzymes or receptors in the body. For example, 1-Phenylethylamine, a compound with a similar structure, has been found to interact with a variety of targets .

Mode of Action

The compound could bind to its target, causing a conformational change that alters the target’s activity. This could lead to an increase or decrease in the production of certain molecules, or a change in cellular activity .

Biochemical Pathways

The compound could be involved in various biochemical pathways, depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it’s metabolized, and how it’s excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, this could lead to a decrease in the production of a certain metabolite, which could have various effects at the cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

安全和危害

1-Phenylethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

未来方向

属性

IUPAC Name |

1-(1-phenylethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(10-5-3-2-4-6-10)13-8-11(14)7-12-13/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXRAAWFVXFXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

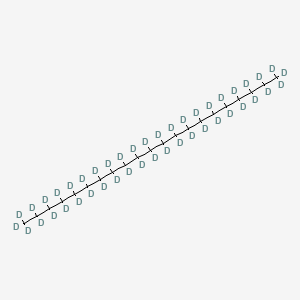

![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)

![D-[6-13C]Galactose](/img/structure/B1445955.png)

![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)

![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)